2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-iodophenyl)acetamide
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-iodophenyl)acetamide is a useful research compound. Its molecular formula is C15H12IN3OS and its molecular weight is 409.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-benzimidazol-2-ylthio)-N-(2-iodophenyl)acetamide is 408.97458 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Benzimidazoles and their derivatives, including compounds similar to 2-(1H-benzimidazol-2-ylthio)-N-(2-iodophenyl)acetamide, are known for their wide range of biological activities. The synthetic pathways to access these molecules often involve complex reactions, highlighting the chemical flexibility and diversity of benzimidazoles. For instance, the synthesis of 2-guanidinobenzazoles, a closely related class, illustrates the innovative approaches used to modify the biological activity of benzimidazole compounds through various chemical modifications and functionalizations (Rosales-Hernández et al., 2022).
Therapeutic Applications
Benzimidazole derivatives have been explored for their potential in treating a range of diseases, showcasing their versatility as pharmacophores. Their applications span from antimicrobial, antiviral, and antidiabetic to anticancer activities. The diverse therapeutic potential of benzimidazole compounds is attributed to their ability to interact with various biological targets, demonstrating significant pharmacological properties.
Anticancer Potential : Benzimidazole derivatives have shown promise in cancer therapy, with mechanisms including microtubule disruption, apoptosis induction, and anti-angiogenesis. The anticancer properties extend to drug-resistant cells, suggesting their potential as adjuvant therapies (Son, Lee, & Adunyah, 2020).
Antiprotozoal Activity : Beyond their antiparasitic uses, benzimidazole anthelmintics have been repurposed for antitumor activities, leveraging their pharmacological actions for broader therapeutic applications. This underscores the versatility of benzimidazole derivatives in addressing complex health challenges (D. Son, Eun-Sook Lee, & S. Adunyah, 2020).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-iodophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3OS/c16-10-5-1-2-6-11(10)17-14(20)9-21-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWXNVYYVZWYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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